1-Chloroisoquinoline-5-sulfonamide
Overview
Description
1-Chloroisoquinoline-5-sulfonamide is a chemical compound with the molecular formula C9H7ClN2O2S. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 1-position and a sulfonamide group at the 5-position.
Mechanism of Action
Target of Action
The primary target of 5-Isoquinolinesulfonamide, 1-chloro- is Rho-Kinase . Rho-Kinase plays a crucial role in various cellular functions, including cell migration, proliferation, and contraction .
Mode of Action
5-Isoquinolinesulfonamide, 1-chloro- interacts with its target, Rho-Kinase, by inhibiting its activity . This inhibition leads to changes in the physiological function of the cell, particularly affecting the modulation of physiological function .
Biochemical Pathways
The inhibition of Rho-Kinase by 5-Isoquinolinesulfonamide, 1-chloro- affects several biochemical pathways. One of the key pathways influenced is the Phosphorylation of MLC20 . This pathway plays a significant role in muscle contraction, and its inhibition can lead to vasodilation .
Result of Action
The inhibition of Rho-Kinase by 5-Isoquinolinesulfonamide, 1-chloro- results in several molecular and cellular effects. For instance, it has been shown to induce Astrocyte Stellation , a process involved in the formation of star-shaped glial cells in the brain. Additionally, it has been found to inhibit the activation of NADPH Oxidase in human neutrophils , which plays a role in the immune response to infection.
Biochemical Analysis
Biochemical Properties
5-Isoquinolinesulfonamide, 1-chloro- plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been identified as a specific inhibitor of Rho-Kinase , a key enzyme involved in various cellular processes.
Cellular Effects
The effects of 5-Isoquinolinesulfonamide, 1-chloro- on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the activation of NADPH oxidase in human neutrophils , which plays a crucial role in the immune response.
Molecular Mechanism
The molecular mechanism of action of 5-Isoquinolinesulfonamide, 1-chloro- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It functions as a ligand affinity chromatography , indicating its ability to bind to proteins and potentially alter their function.
Metabolic Pathways
5-Isoquinolinesulfonamide, 1-chloro- is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
The synthesis of 1-Chloroisoquinoline-5-sulfonamide typically involves the chlorination of isoquinoline followed by sulfonamidation. One common method involves the reaction of isoquinoline with sulfuryl chloride to introduce the sulfonyl chloride group, which is then converted to the sulfonamide by reaction with ammonia or an amine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-Chloroisoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Pd-catalyzed cross-coupling with boronic acids.
Common reagents used in these reactions include sulfuryl chloride, ammonia, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloroisoquinoline-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting bacterial infections.
Biological Research: It serves as a tool compound in studies investigating the inhibition of enzymes such as DNA gyrase.
Materials Science: Its derivatives are explored for their potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-Chloroisoquinoline-5-sulfonamide can be compared with other isoquinoline derivatives and sulfonamides:
Isoquinoline Sulfonamides: These compounds share a similar core structure but differ in the position and nature of substituents.
Sulfonamides: General sulfonamides, such as sulfanilamide, have a sulfonamide group attached to an aromatic ring but lack the isoquinoline core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-chloroisoquinoline-5-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-9-7-2-1-3-8(15(11,13)14)6(7)4-5-12-9/h1-5H,(H2,11,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEJDYURLYZBIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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